5-Fluoro-1H-indazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

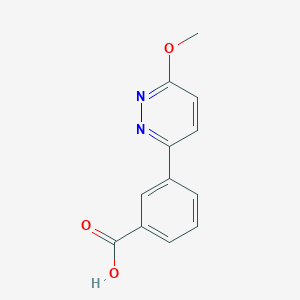

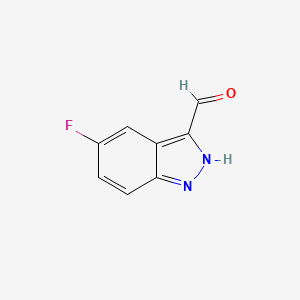

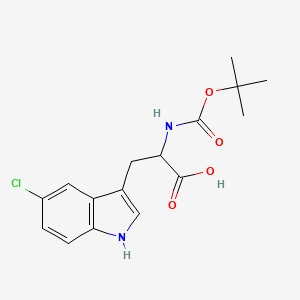

5-Fluoro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular weight of 164.14 . It is a solid substance stored in a refrigerator . Its IUPAC name is 5-fluoro-1H-indazole-3-carbaldehyde .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-indazole-3-carbaldehyde is represented by the InChI code: 1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H, (H,10,11) .Chemical Reactions Analysis

1H-indazole-3-carboxaldehydes are valuable intermediates for synthesizing 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles, or isoindazoles) via cyclisation reactions .Physical And Chemical Properties Analysis

5-Fluoro-1H-indazole-3-carbaldehyde is a solid substance stored in a refrigerator . It has a molecular weight of 164.14 .Aplicaciones Científicas De Investigación

Enzyme Inhibition: Aldose Reductase Inhibitors

This compound has been evaluated for its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the diabetic complications, and its inhibition is a therapeutic strategy for preventing or treating diabetic neuropathy, retinopathy, and other related conditions.

Synthetic Chemistry: Building Blocks for Heterocyclic Compounds

In synthetic chemistry, 5-Fluoro-1H-indazole-3-carbaldehyde is a versatile building block for constructing complex heterocyclic compounds. Its reactivity allows for various transformations, making it a staple in the development of new synthetic methodologies .

Mecanismo De Acción

Target of Action

5-Fluoro-1H-indazole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a versatile compound in the field of medicinal chemistry . . Indole derivatives are known to be precursors for the synthesis of biologically active structures .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s lipophilicity, a key determinant of adme properties, is reported to be 052 (iLOGP) and 145 (XLOGP3) . This suggests that the compound may have good bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Indazole derivatives are increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs, and more indazole-based drugs are currently under development . Therefore, the future directions of 5-Fluoro-1H-indazole-3-carbaldehyde could be in the development of new bioactive compounds.

Propiedades

IUPAC Name |

5-fluoro-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNWTAOWXACOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622092 |

Source

|

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indazole-3-carbaldehyde | |

CAS RN |

485841-48-3 |

Source

|

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)